molecular formula C10H11N3O3 B14084470 methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate

methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate

Cat. No.: B14084470
M. Wt: 221.21 g/mol
InChI Key: JZYWSTUUZDYVMM-SDQBBNPISA-N
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Description

Methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate is a chemical compound with the molecular formula C10H11N3O3 It is a derivative of benzoic acid and is characterized by the presence of a carbamoylamino group attached to the benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A related compound with an amino group instead of a carbamoylamino group.

    4-{[(carbamoylamino)imino]methyl}benzoic acid: A similar compound with a carboxylic acid group instead of a methyl ester group.

Uniqueness

Methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate is unique due to the presence of both a carbamoylamino group and a methyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 4-[(Z)-(carbamoylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C10H11N3O3/c1-16-9(14)8-4-2-7(3-5-8)6-12-13-10(11)15/h2-6H,1H3,(H3,11,13,15)/b12-6-

InChI Key

JZYWSTUUZDYVMM-SDQBBNPISA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)N

Origin of Product

United States

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